(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine

Solid-phase peptide synthesis Protecting group stability Side-chain protection

Essential for introducing D-threonine residues in Fmoc SPPS. Unlike unprotected or L-enantiomer forms, this derivative ensures correct stereochemistry and prevents sequence errors. The free hydroxyl group allows post-synthetic modifications like O-glycosylation. Verify receipt with optical rotation spec: +14.0° to +17.0°. For research use only.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 157355-81-2
Cat. No. B557613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine
CAS157355-81-2
SynonymsFmoc-D-threonine; 157355-81-2; FMOC-D-THR; N-ALPHA-FMOC-D-THREONINE; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-threonine; Fmoc-D-Thr-OH; 118609-38-4; N-Fmoc-D-threonine; (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoicacid; AmbotzFAA1510; CTK8B0893; MolPort-008-267-682; ZINC1576234; 7888AA; ANW-21694; CF-199; AKOS015840856; AB04101; AJ-27301; AK-81193; KB-254033; RT-012954; TR-006616; N-ALPHA-FMOC-D-THREONINE/(2R,3S); K-4945
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1
InChIKeyOYULCCKKLJPNPU-APPDUMDISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Threonine (CAS 157355-81-2): Protected D-Threonine Building Block for SPPS


(2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid (CAS 157355-81-2), also known as Fmoc-D-threonine, is a protected D-threonine derivative with Fmoc protection on the α-amino group [1]. The compound bears the (2R,3S) stereochemical configuration, distinguishing it from L-threonine derivatives (2S,3R) [2]. It serves as a building block for incorporating D-threonine residues into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) .

Why Fmoc-D-Threonine (2R,3S) Cannot Be Substituted with L-Threonine Derivatives in Peptide Synthesis


Substituting Fmoc-D-threonine with Fmoc-L-threonine or other threonine derivatives introduces stereochemical alterations that fundamentally change peptide conformation and biological properties [1]. The D-threonine residue confers distinct secondary structure preferences and protease resistance not achievable with L-isomers . Furthermore, selecting the correct D-threonine diastereomer (2R,3S vs. 2R,3R) is critical; using Fmoc-D-allo-threonine instead introduces an altered side-chain orientation that compromises target binding in stereosensitive applications [2].

Quantitative Differentiation Evidence for Fmoc-D-Threonine (CAS 157355-81-2) vs. Structural Analogs


tBu Ether Protection Confers Superior Base Stability vs. Trityl-Protected Analogs During Fmoc Deprotection

The t-butyl (tBu) ether protecting group on threonine derivatives exhibits substantially greater stability under Fmoc deprotection conditions compared to trityl (Trt) protection [1]. Kinetic studies demonstrate minimal tBu ether cleavage during 20% piperidine/DMF treatment, whereas Trt-protected analogs undergo measurable deprotection under identical basic conditions [2]. This orthogonal stability profile is class-level evidence applicable to both L- and D-threonine Fmoc derivatives.

Solid-phase peptide synthesis Protecting group stability Side-chain protection

Fmoc/tBu Orthogonal Strategy Eliminates HF Cleavage Requirements vs. Boc/Bzl Chemistry

The Fmoc/tBu orthogonal protection strategy employed in compounds like Fmoc-D-threonine enables final peptide cleavage and deprotection using TFA in standard glass vessels, whereas Boc/Bzl-based strategies require hazardous liquid HF with specialized Kel-F/Teflon equipment [1]. This fundamental workflow difference applies across all Fmoc/tBu-protected amino acids including the D-threonine derivative [2].

Peptide synthesis methodology Cleavage conditions Process safety

Commercial D-Threonine Derivatives Maintain ≥99.5% Enantiomeric Purity with Low Dipeptide Impurities

Commercial Fmoc-D-Thr(tBu)-OH (the tBu-protected variant of the target compound) is supplied with enantiomeric purity ≥99.5% (a/a) and dipeptide impurity (Fmoc-D-Thr(tBu)-D-Thr(tBu)-OH) controlled to ≤0.1% (a/a) by HPLC . These specifications are consistent across major suppliers and ensure reliable incorporation without epimerization byproducts that could complicate purification .

Enantiomeric purity Quality control Impurity profile

Microwave-Assisted Synthesis of Fmoc-Threonine Derivatives Achieves 88–92% Yield with >99.9% Enantiomeric Excess

Recent synthetic innovations for Fmoc-threonine derivatives employing microwave-assisted methods reduce reaction times by 60% while achieving 88–92% isolated yields and >99.9% enantiomeric excess (ee) as confirmed by chiral HPLC [1]. These process improvements apply to both L- and D-threonine Fmoc derivatives and translate to approximately 40% reduction in production costs while meeting ICH Q3A impurity thresholds [2].

Synthesis efficiency Process optimization Stereochemical integrity

Validated Application Scenarios for Fmoc-D-Threonine (CAS 157355-81-2) Based on Quantitative Evidence


Synthesis of D-Threonine-Containing Therapeutic Peptides Requiring Stereochemical Purity

Use Fmoc-D-threonine when incorporating D-threonine residues into peptide therapeutics where stereochemical configuration directly impacts target binding affinity or metabolic stability. The ≥99.5% enantiomeric purity specification minimizes epimerization-related byproducts that could compromise biological activity or complicate downstream purification.

Multi-Step SPPS of Complex Peptides with Acid-Labile Modifications

Deploy Fmoc-D-threonine in Fmoc/tBu-based SPPS workflows when synthesizing peptides containing acid-sensitive modifications (e.g., glycosylation, phosphorylation) or when using acid-labile resins. The orthogonal protection strategy eliminates the need for HF cleavage , preserving acid-labile functional groups that would be destroyed under Boc/Bzl deprotection conditions [1].

High-Throughput Parallel Peptide Synthesis Requiring Automated Workflows

Select Fmoc-D-threonine for automated parallel peptide synthesizers where the base-labile Fmoc group enables consistent deprotection with piperidine under mild conditions. The tBu ether side-chain protection remains stable through repeated deprotection cycles , reducing deletion sequences and improving crude peptide purity in high-throughput screening library construction.

Process-Scale GMP Peptide Manufacturing Requiring Validated Impurity Control

Specify Fmoc-D-threonine with documented impurity profiles (dipeptide ≤0.1% a/a, free amino acids below quantitation limits) for GMP manufacturing of peptide APIs. The ICH Q3A-compliant impurity thresholds support regulatory filings and reduce the analytical burden associated with identifying and quantifying process-related impurities in final drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.